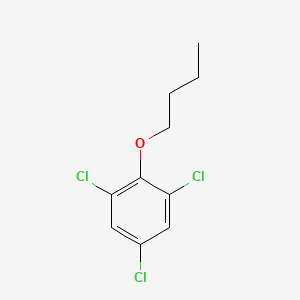

2-Butoxy-1,3,5-trichlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-1,3,5-trichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl3O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHZLWGUGIPASA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a class of compounds that have garnered considerable interest due to their diverse applications, ranging from pharmaceuticals to materials science. The introduction of both halogen and ether functionalities onto an aromatic ring can significantly modify the parent molecule's physical, chemical, and biological properties. Trichlorobenzenes, for instance, are known for their use as solvents and chemical intermediates. nih.govontosight.ainaturvardsverket.se The addition of a butoxy group to a trichlorobenzene structure, creating 2-Butoxy-1,3,5-trichlorobenzene, would theoretically alter its lipophilicity, solubility, and reactivity, making it a target for studies aimed at developing new functional materials or understanding the environmental fate of such substituted aromatic compounds.

Overview of Structural Features and Chemical Classifications

2-Butoxy-1,3,5-trichlorobenzene is classified as a halogenated aromatic ether. Its structure consists of a central benzene (B151609) ring to which three chlorine atoms and one butoxy group (-O-(CH₂)₃CH₃) are attached. The chlorine atoms are positioned at the 1, 3, and 5 carbons, while the butoxy group is at the 2 position. This substitution pattern results in a molecule with a specific steric and electronic profile.

The benzene ring provides a stable aromatic core. pressbooks.pub The three chlorine atoms are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring. libretexts.org Conversely, the butoxy group, through the oxygen atom's lone pairs, can act as an electron-donating group via resonance, though its alkyl chain is electron-donating by induction. ncert.nic.in This combination of substituents is expected to create a unique electronic environment on the benzene ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. pressbooks.pub

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₀H₁₁Cl₃O | Based on structural components |

| Molecular Weight | ~253.55 g/mol | Calculated from the molecular formula |

| Physical State | Likely a liquid or low-melting solid at room temperature | Based on similar aromatic ethers ontosight.ainih.gov |

| Boiling Point | Higher than 1,3,5-trichlorobenzene (B151690) (208 °C) | Increased molecular weight and size nih.gov |

| Solubility | Low in water, soluble in organic solvents | Typical for aromatic ethers and halogenated hydrocarbons ontosight.ailibretexts.org |

Research Gaps and Motivations for Investigating 2 Butoxy 1,3,5 Trichlorobenzene

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound suggests two primary disconnection points. The most logical disconnection is at the C-O bond of the ether, which leads to two potential synthetic routes:

Disconnection 1 (C-O Bond): This disconnection points to an alkylation reaction, specifically a Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This approach involves a nucleophilic attack from a phenoxide onto a butyl derivative. The precursors would be 2,4,6-trichlorophenol and a butyl halide (e.g., 1-bromobutane or 1-chlorobutane). byjus.com This is generally the more favored approach due to the high reactivity of alkoxides in nucleophilic substitution reactions. pw.live

Disconnection 2 (C-Cl Bonds): While theoretically possible, disconnecting the C-Cl bonds would involve the chlorination of a butoxybenzene precursor. This route is less practical due to the directing effects of the butoxy group, which would likely lead to a mixture of chlorinated isomers rather than the desired 1,3,5-trichloro substitution pattern.

Mechanistic Investigations of this compound Formation

The formation of this compound via the Williamson ether synthesis proceeds through a well-established S(_N)2 mechanism. masterorganicchemistry.comwikipedia.org The key steps are:

Acid-Base Reaction: A base removes the acidic proton from the hydroxyl group of 2,4,6-trichlorophenol to form a sodium or potassium 2,4,6-trichlorophenoxide salt. This step is a rapid and essentially irreversible acid-base reaction.

Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile. It attacks the electrophilic carbon atom of the butyl halide in a backside attack. byjus.com This concerted step involves the simultaneous formation of the C-O bond and cleavage of the C-X (where X is Br or I) bond. masterorganicchemistry.com The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are on opposite sides of the carbon atom being attacked.

This mechanism is favored for primary alkyl halides. If a secondary or tertiary alkyl halide were used, the phenoxide, which is also a strong base, would likely induce an elimination (E2) reaction, leading to the formation of butene isomers as major byproducts. pw.live

Derivatization Reactions and Reactivity Studies of the Butoxy Moiety

The butoxy group in this compound can undergo several characteristic reactions.

Ether Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would proceed via an S(_N)2 or S(_N)1 mechanism, depending on the conditions, to regenerate 2,4,6-trichlorophenol and form the corresponding butyl halide. Cleavage of the aryl-oxygen bond is significantly more difficult and generally does not occur.

Side-Chain Reactions: The butyl chain itself is relatively unreactive. However, under radical conditions (e.g., using N-bromosuccinimide and a radical initiator), bromination could occur at the positions alpha or beta to the oxygen atom.

Reactions of the Aromatic Ring: The butoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, the strong deactivating and meta-directing effects of the three chlorine atoms on the ring would likely make further electrophilic substitution very difficult. Conversely, the presence of the electron-donating butoxy group would make the ring less susceptible to nucleophilic aromatic substitution than a more electron-deficient ring.

Stereochemical Considerations in Synthesis

A critical analysis of the molecular structure of this compound indicates that stereochemical considerations are not applicable to its synthesis. The molecule is achiral and does not possess any stereocenters.

The core of the molecule is a benzene (B151609) ring, which is planar. The substituents on the benzene ring are three chlorine atoms at positions 1, 3, and 5, and a butoxy group at position 2. None of the carbon atoms in the butyl chain of the butoxy group are attached to four different substituent groups, and therefore, there are no chiral centers within the alkyl chain. The carbon atom of the benzene ring to which the butoxy group is attached is sp2 hybridized and part of the aromatic system, and as such, cannot be a stereocenter.

Furthermore, the substitution pattern of the benzene ring does not result in any other forms of stereoisomerism, such as atropisomerism, which can arise from restricted rotation around a single bond. The molecule's symmetry and the nature of its substituents preclude the existence of stable, isolable rotational isomers.

Given the absence of any stereoisomeric forms, the synthesis of this compound does not require or involve any stereoselective or stereospecific steps. The synthetic methodologies for this compound focus on the regioselective introduction of the substituents onto the benzene ring rather than the control of stereochemistry. Therefore, the concept of producing enantiomers or diastereomers is not relevant to the chemical transformations leading to this particular compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For this compound, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the butoxy group and the aromatic protons.

Butoxy Group: The butoxy chain would exhibit a characteristic set of signals. The terminal methyl group (CH₃) would appear as a triplet, typically in the range of δ 0.9-1.0 ppm. The two methylene groups (CH₂) adjacent to the methyl and the ether oxygen would present as multiplets, likely in the δ 1.4-1.8 ppm region. The methylene group directly attached to the ether oxygen (-OCH₂-) would be the most deshielded of the aliphatic protons, expected to resonate as a triplet around δ 3.9-4.1 ppm. This downfield shift is due to the electron-withdrawing effect of the oxygen atom.

Aromatic Protons: Due to the symmetrical substitution pattern of the trichlorobenzene ring (chlorines at positions 1, 3, and 5), the two remaining aromatic protons are chemically equivalent. They are expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. libretexts.orglibretexts.org The exact chemical shift would be influenced by the electron-donating nature of the butoxy group and the electron-withdrawing nature of the chlorine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule, confirming the substitution pattern.

Butoxy Group Carbons: The four distinct carbon atoms of the butoxy group would be observed in the aliphatic region of the spectrum (δ 10-80 ppm). The terminal methyl carbon would be the most upfield, followed by the two internal methylene carbons. The carbon atom of the methylene group attached to the ether oxygen would be the most downfield of the aliphatic carbons.

Aromatic Carbons: In the aromatic region (δ 120-160 ppm) libretexts.orglibretexts.org, four distinct signals are expected for the benzene ring carbons. The carbon atom bearing the butoxy group would be significantly shifted downfield due to the ether linkage. The three carbons bonded to chlorine atoms would also be downfield, while the two carbons bonded to hydrogen would be relatively upfield within the aromatic region. The symmetry of the substitution would result in the equivalence of the C-H carbons and the equivalence of the C-Cl carbons at positions 1 and 5.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | s (singlet) |

| -OCH₂- | 3.9 - 4.1 | t (triplet) |

| -OCH₂CH ₂- | 1.6 - 1.8 | m (multiplet) |

| -CH₂CH ₂CH₃ | 1.4 - 1.6 | m (multiplet) |

| -CH₃ | 0.9 - 1.0 | t (triplet) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | 155 - 160 |

| C-Cl (Aromatic) | 130 - 135 |

| C-H (Aromatic) | 125 - 130 |

| -O CH₂- | 68 - 72 |

| -OCH₂C H₂- | 30 - 35 |

| -CH₂C H₂CH₃ | 18 - 22 |

| -CH₃ | 13 - 15 |

Utilization of Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, Electron Ionization (EI) would likely be employed. The resulting mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of three chlorine atoms, this peak would be accompanied by characteristic isotope peaks ([M+2]⁺, [M+4]⁺, [M+6]⁺) with predictable relative intensities, confirming the presence of three chlorine atoms.

The fragmentation of this compound would likely proceed through several key pathways characteristic of aromatic ethers and chlorinated compounds. youtube.comyoutube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen (alpha to the oxygen) is a common fragmentation pathway for ethers. This would result in the loss of a propyl radical (•C₃H₇) to form a stable oxonium ion.

Cleavage of the Butyl Group: The entire butoxy group can be lost as a butene molecule (C₄H₈) via a McLafferty-type rearrangement, or as a butyl radical (•C₄H₉).

Loss of Chlorine: The sequential loss of chlorine atoms from the aromatic ring is another expected fragmentation pathway.

Aromatic Ring Fragmentation: At higher energies, the trichlorophenyl cation could undergo further fragmentation, leading to smaller charged species.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 264/266/268/270 | [M]⁺ Molecular ion |

| 221/223/225 | [M - C₃H₇]⁺ |

| 208/210/212 | [M - C₄H₈]⁺ |

| 179/181/183 | [C₆H₂Cl₃O]⁺ |

| 145/147 | [C₆H₂Cl₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display several characteristic absorption bands. libretexts.orgwpmucdn.com

C-H Stretching: Aliphatic C-H stretching vibrations from the butoxy group would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching would be observed at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O-C asymmetric stretching would be expected in the range of 1200-1275 cm⁻¹. The symmetric stretch would appear around 1000-1075 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations of the chlorinated benzene ring would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring would produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern may influence the number and intensity of these bands.

C-H Bending: Out-of-plane C-H bending vibrations for the isolated aromatic protons would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the benzene ring and the C-Cl bonds would be expected to show strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Aryl-Alkyl C-O-C Stretch | 1200 - 1275 (asym), 1000-1075 (sym) | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. However, as the physical state of this compound is not widely documented, the applicability of this technique is conditional on obtaining suitable single crystals. The integration of X-ray crystallography with other biophysical methods can provide comprehensive structural insights. uni.lu

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography (GC): Due to its expected volatility, gas chromatography would be the primary technique for purity analysis. Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), this method would allow for the quantification of the main component and the detection of any minor impurities. The use of a capillary column with a suitable stationary phase, such as a medium polarity phase (e.g., 6% cyanopropyl-phenyl–94% dimethyl polysiloxane), would be crucial for achieving good separation of chlorinated benzene isomers. oup.com Different GC methods have been developed for the analysis of chlorinated benzenes in various matrices. ajol.infonih.govlongdom.org The separation of trichlorobenzene isomers by GC has been well-documented. researchgate.netchemicalpapers.com

High-Performance Liquid Chromatography (HPLC): While GC is generally preferred for volatile compounds, reversed-phase HPLC could also be employed for purity assessment. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide adequate separation. A UV detector would be suitable for detection, given the aromatic nature of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Butoxy-1,3,5-trichlorobenzene, which in turn governs its reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, would predict the bond lengths, bond angles, and dihedral angles. researchgate.netlmu.edu These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy state of the molecule.

Illustrative Data Table: Predicted Geometric Parameters for this compound using DFT (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this compound is not readily available.)

| Parameter | Predicted Value |

| C-Cl Bond Length | 1.74 Å |

| C-O (Aromatic) Bond Length | 1.37 Å |

| O-C (Butoxy) Bond Length | 1.43 Å |

| C-O-C Bond Angle | 118.5° |

| Dihedral Angle (C-C-O-C) | 90° (gauche) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Illustrative Data Table: Predicted FMO Energies for this compound (Note: The following data is illustrative and based on typical values for similar structures.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational flexibility of atoms and molecules over time. acs.org For a molecule like this compound, the flexible butoxy chain can adopt numerous conformations. MD simulations can explore this conformational landscape, identifying the most populated and lowest-energy shapes the molecule assumes in different environments (e.g., in water or a nonpolar solvent). mdpi.com

These simulations also provide detailed insights into intermolecular interactions. nih.gov By simulating a system with multiple molecules of this compound and solvent molecules, one can study how they aggregate and interact through van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding with protic solvents. This is crucial for understanding properties like solubility and partitioning behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Environmental Behavior and Distribution

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov For environmental contaminants, QSPR is invaluable for predicting properties that govern their distribution and fate, such as the octanol-water partition coefficient (log K_ow_), soil sorption coefficient (K_oc_), and bioconcentration factor (BCF). researchgate.netnih.gov

A QSPR model for this compound would be developed using a dataset of structurally similar compounds with known experimental data. researchgate.netnih.gov Molecular descriptors, which are numerical representations of the molecule's structure (e.g., molecular weight, surface area, electronic properties from DFT), would be calculated and used to build a mathematical equation that predicts the property of interest. Such models are essential for risk assessment, especially for new or unstudied chemicals. uninsubria.it

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, providing a detailed understanding of the mechanism. For this compound, this could involve modeling its degradation pathways, such as ether cleavage or dechlorination. acs.orgnih.gov

The process involves identifying the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—is located and characterized. researchgate.net The energy of the transition state determines the activation energy of the reaction, and thus its rate. For example, modeling the acidic cleavage of the ether bond would involve protonation of the ether oxygen followed by nucleophilic attack. masterorganicchemistry.comlibretexts.orglibretexts.org Computational models can determine whether this proceeds via an S_N_1 or S_N_2 mechanism.

In Silico Predictions for Environmental Fate Parameters

In silico (computer-based) tools provide a rapid and cost-effective way to estimate the environmental fate of chemicals. nih.gov Several software packages and web-based platforms, such as the US EPA's EPI Suite™ and OPERA, use pre-existing QSPR models to predict key environmental parameters. nih.govosti.govfigshare.com

For this compound, these tools can estimate:

Bioconcentration Factor (BCF): The likelihood of the chemical accumulating in aquatic organisms. nih.gov

Soil Adsorption Coefficient (K_oc_): The tendency of the chemical to bind to organic matter in soil and sediment.

Atmospheric Half-life: The persistence of the chemical in the atmosphere, based on its predicted reaction rate with hydroxyl radicals.

These predictions are vital for environmental risk assessment, helping to classify the persistence, bioaccumulation potential, and toxicity (PBT) of the compound without the need for extensive and costly laboratory testing.

Illustrative Data Table: Predicted Environmental Fate Parameters for this compound using In Silico Models (Note: The following data is illustrative and based on typical predictions for similar chlorinated aromatic ethers.)

| Parameter | Predicted Value | Method/Tool |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.2 | QSPR wikipedia.orgmdpi.comnih.gov |

| Log K_oc_ (Soil Adsorption Coefficient) | 4.1 | QSPR |

| Log BCF (Bioconcentration Factor) | 3.5 | QSPR |

| Atmospheric Half-life (OH radicals) | 2.5 days | AOPWIN™ |

A comprehensive search for scientific literature and data concerning the environmental chemistry and fate of the specific chemical compound This compound did not yield sufficient information to fulfill the detailed article outline as requested. The available research primarily focuses on the environmental behavior of its parent compounds, trichlorobenzenes (TCBs), and related substances like 2-butoxyethanol. However, specific data on the occurrence, distribution, environmental transport, sources, and formation mechanisms of this compound itself are not present in the accessible literature.

The search for information covered various aspects of the compound's potential environmental presence, including:

Detection in Air and Atmospheric Transport Dynamics: No studies were found that have detected or modeled the atmospheric presence and movement of this compound. While information exists for various trichlorobenzene isomers, this cannot be directly extrapolated to the butoxy-substituted compound due to differences in chemical properties that would affect its volatility and atmospheric lifetime.

Presence in Aquatic and Terrestrial Systems: There is a lack of data regarding the detection of this compound in surface water, groundwater, sediment, or soil. Research on chlorinated compounds in these compartments is extensive, but this specific molecule has not been identified as a monitored contaminant in the available studies.

Sources and Formation Mechanisms: Information on whether this compound is an industrial by-product or effluent is not available. Similarly, there are no documented pathways for its formation in the environment from precursor compounds or through the degradation of more highly chlorinated substances.

Due to the absence of specific research and data on this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. The scientific community has not, to date, published significant findings on the environmental chemistry and fate of this particular compound.

Environmental Chemistry and Fate

Sources and Formation Mechanisms in the Environment

Accidental Releases and Legacy Contamination

There is a significant lack of specific data documenting accidental releases or instances of legacy contamination directly attributed to 2-Butoxy-1,3,5-trichlorobenzene. Environmental monitoring and site characterization studies have historically focused on the more common and industrially significant trichlorobenzene (TCB) isomers: 1,2,3-TCB, 1,2,4-TCB, and 1,3,5-TCB.

These parent TCBs have been identified at numerous hazardous waste sites. For instance, 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene (B151690) have been found at 31, 187, and 4 of the 1,699 hazardous waste sites on the EPA National Priorities List (NPL), respectively. cdc.govcdc.gov The presence of these compounds often stems from their past use as solvents, dye carriers, and chemical intermediates. cdc.gov They can also form unintentionally during the combustion of organic materials in the presence of chlorine and from the degradation of more highly chlorinated benzenes. cdc.gov

Environmental Transport and Partitioning Behavior

The transport and partitioning of this compound in the environment are governed by its physicochemical properties. While experimental data for this specific compound are not available, its behavior can be estimated by considering the properties of 1,3,5-trichlorobenzene and the influence of the butoxy substituent.

Volatilization from Water and Soil Surfaces

Trichlorobenzenes are recognized as volatile substances that tend to partition to the atmosphere from water and soil surfaces. cdc.gov This process is influenced by factors such as vapor pressure and the Henry's Law constant. For the parent TCB isomers, these properties suggest a tendency to volatilize. cdc.gov For instance, the estimated volatilization half-life for 1,3,5-trichlorobenzene from surface soil (0 to 10 cm depth) with 2% organic carbon is approximately 80 days. canada.ca

The addition of a butoxy group to the trichlorobenzene structure would be expected to decrease its vapor pressure and Henry's Law constant compared to the parent compound, thereby reducing its volatility. However, without specific experimental data for this compound, the precise rate and extent of its volatilization from environmental surfaces remain unquantified. It is expected to be less volatile than 1,3,5-trichlorobenzene but may still exhibit some partitioning to the atmosphere.

Adsorption and Desorption Processes in Soil and Sediment

The mobility of organic compounds in soil and sediment is largely controlled by their tendency to adsorb to organic matter and clay particles. This behavior is often quantified by the soil organic carbon-water partitioning coefficient (Koc). Trichlorobenzenes are known to adsorb strongly to soil and sediment, which limits their mobility. cdc.govtpsgc-pwgsc.gc.ca

The following table presents the reported Koc values for the three trichlorobenzene isomers:

| Compound | Log Koc | Koc Value | Reference |

| 1,2,3-Trichlorobenzene | 3.21 | 1,622 | cdc.gov |

| 1,2,4-Trichlorobenzene | 4.03 | 10,715 | cdc.gov |

| 1,3,5-Trichlorobenzene | 3.69 | 4,898 | cdc.gov |

This table is based on data for the parent trichlorobenzene isomers and is provided for comparative purposes.

The butoxy group in this compound is expected to increase its lipophilicity and, consequently, its adsorption to soil and sediment organic carbon. This would result in a higher Koc value compared to 1,3,5-trichlorobenzene, suggesting that this compound would have very low mobility in soil and a strong tendency to partition to sediment in aquatic systems. Desorption from these matrices would likely be a slow process.

Bioaccumulation Potential in Ecological Systems

The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Kow), typically expressed as Log Kow. A high Log Kow value indicates a greater tendency for the chemical to partition into fatty tissues, suggesting a higher potential for bioaccumulation. Chemicals with a log Kow greater than 5 are generally considered to have a high bioaccumulation potential. wikipedia.org

The parent compound, 1,3,5-trichlorobenzene, has a reported XLogP3 value (a computed prediction of Log Kow) of 4.2. nih.gov The addition of the butoxy group to form this compound would increase its molecular weight and lipophilicity, leading to a higher Log Kow value. While an experimental Log Kow for this compound is not available, it is anticipated to be higher than that of 1,3,5-trichlorobenzene, suggesting a moderate to high potential for bioaccumulation in ecological systems. Trichlorobenzenes have been detected in various biota, including fish, in regions with known contamination, such as the Great Lakes. canada.ca

Degradation and Transformation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation and transformation processes.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical through non-biological processes, such as photolysis and hydrolysis.

Photolysis: In the atmosphere, trichlorobenzenes are primarily degraded by reacting with photochemically produced hydroxyl radicals. cdc.gov The estimated atmospheric half-life for this reaction is between 16 and 38 days for the TCB isomers. cdc.gov In aquatic environments, trichlorobenzenes have been shown to undergo photoreductive dechlorination in the presence of a photosensitizing agent, suggesting that photolysis in sunlit surface waters could be a relevant degradation pathway. cdc.gov The presence of the butoxy group in this compound may influence the rate of photolysis, but specific studies are lacking.

Hydrolysis: Hydrolysis is not considered a significant environmental fate process for trichlorobenzene isomers. cdc.gov The carbon-chlorine bonds on the aromatic ring are generally resistant to hydrolysis under typical environmental conditions. The ether linkage of the butoxy group is also generally stable to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Information regarding the environmental fate of this compound is not available in current scientific literature.

A comprehensive search of scientific databases and environmental fate models has revealed a significant lack of specific data on the chemical and biological degradation of this compound. While information exists for the related compounds 1,3,5-trichlorobenzene and other chlorinated aromatic hydrocarbons, as well as for compounds containing an ether linkage, this information cannot be directly extrapolated to predict the environmental behavior of this compound with the required degree of scientific accuracy.

The specific structure of this compound, which combines a chlorinated benzene (B151609) ring with a butoxy ether group, will uniquely influence its susceptibility to various degradation processes. Without experimental or modeling data for this specific compound, any discussion of its environmental chemistry and fate would be speculative and would not meet the standards of a thorough and scientifically accurate article.

Therefore, it is not possible to provide the detailed information requested for the following sections and subsections of the proposed article outline:

Biotic Degradation Mechanisms

Microbial Communities Involved in Degradation:As no degradation studies have been identified, the microbial communities involved in the breakdown of this compound are unknown.

Due to these significant data gaps, the generation of an article that is both scientifically accurate and strictly focused on this compound, as per the user's instructions, cannot be fulfilled at this time. Further research and experimental studies are required to determine the environmental chemistry and fate of this compound.

Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and one of the most critical steps in the analysis of 2-Butoxy-1,3,5-trichlorobenzene is the effective extraction and concentration of the analyte from the sample matrix. The choice of technique depends on the nature of the sample, whether it is a solid, liquid, or gas, and the concentration of the target compound.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a widely employed method for the extraction of trichlorobenzenes from aqueous samples. This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. Hexane is a commonly used solvent for this purpose. For more complex matrices, such as fatty tissues or food samples, a cleanup step is often necessary to remove interfering substances. cdc.gov

Solid-phase extraction (SPE) offers several advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation. For chlorinated compounds like TCBs, sorbents such as Florisil® are utilized in SPE cartridges to effectively retain the analytes from the sample matrix. The trapped compounds are then eluted with a small volume of an appropriate organic solvent before instrumental analysis.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquid phases | Partitioning between a solid sorbent and a liquid sample |

| Common Solvents/Sorbents | Hexane, Dichloromethane | Florisil®, C18, Silica |

| Advantages | Simple, well-established | High recovery, low solvent use, automation possible |

| Disadvantages | Large solvent volumes, emulsion formation | Sorbent cost, potential for matrix effects |

Headspace and Purge-and-Trap Methods

For volatile and semi-volatile compounds like this compound, headspace (HS) and purge-and-trap techniques are highly effective, particularly for water and air samples. Headspace analysis involves heating the sample in a sealed vial to partition the volatile analytes into the gas phase above the sample (the headspace), which is then injected into the chromatograph.

The purge-and-trap method is a dynamic headspace technique that offers lower detection limits. An inert gas is bubbled through the aqueous sample, stripping the volatile organic compounds. These compounds are then carried to an adsorbent trap, often containing materials like Tenax®. After a specified time, the trap is rapidly heated, and the desorbed analytes are swept into the gas chromatograph for analysis. cdc.gov This method is particularly useful for analyzing TCBs in biological samples like blood. cdc.gov

Chromatographic Separation Techniques

Following extraction and concentration, chromatographic techniques are employed to separate this compound from other components in the sample extract.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, FID)

Gas chromatography (GC) is the most prevalent and powerful technique for the separation and analysis of trichlorobenzenes. cdc.gov The choice of detector is critical for achieving the desired sensitivity and selectivity.

An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for detecting chlorinated substances like this compound at very low concentrations. cdc.gov A Flame Ionization Detector (FID) is a more universal detector for organic compounds and can also be used, though it is generally less sensitive to halogenated compounds than an ECD. ajol.info

The selection of the GC column is also important for achieving good separation of isomers and other related compounds. Capillary columns with various stationary phases are typically used.

| Detector | Principle | Selectivity | Sensitivity |

|---|---|---|---|

| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative analytes | Highly selective for halogenated compounds | Very high (picogram to femtogram range) |

| Flame Ionization Detector (FID) | Measures the production of ions when organic compounds are burned in a hydrogen flame | General for organic compounds | High (picogram range) |

High-Performance Liquid Chromatography (HPLC) for Specific Applications

While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) can be utilized for specific applications involving chlorinated aromatic compounds, particularly for less volatile or thermally labile substances. For compounds like chlorinated benzenes, reversed-phase HPLC with an octadecylsilane (C18) column is a common approach. researchgate.netnih.gov

Detection in HPLC is often achieved using an ultraviolet (UV) detector, as aromatic rings exhibit strong absorbance in the UV region. nih.gov For enhanced selectivity and sensitivity, a diode array detector (DAD) or a fluorescence detector (FLD) can be employed, especially in complex matrices like industrial wastewater. rsc.orgwur.nl The development of a specific HPLC method would be necessary for the routine analysis of this compound, especially if it is present in a mixture with more polar or non-volatile contaminants.

Mass Spectrometric Detection and Identification

For unambiguous identification and confirmation of this compound, mass spectrometry (MS) is the definitive detection method, typically coupled with gas chromatography (GC-MS). cdc.gov Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which serves as a chemical fingerprint.

Upon entering the mass spectrometer, the this compound molecule is ionized, most commonly by electron impact (EI), causing it to fragment in a predictable manner. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C10H11Cl3O). Due to the presence of three chlorine atoms, a characteristic isotopic cluster pattern would be observed for the molecular ion and any chlorine-containing fragments, arising from the natural abundance of the 35Cl and 37Cl isotopes.

Expected fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a propyl radical (C3H7) or the formation of a stabilized oxonium ion.

Loss of the butoxy group: Cleavage of the ether bond, resulting in a trichlorophenoxy radical or cation.

Fragmentation of the butyl chain: Loss of smaller alkyl fragments from the butoxy group.

Loss of chlorine: Elimination of one or more chlorine atoms from the aromatic ring.

Tandem mass spectrometry (MS/MS) can provide even greater selectivity and sensitivity by isolating a specific fragment ion and inducing further fragmentation to produce a unique spectrum, which is highly useful for trace analysis in complex matrices. nih.gov

GC-Mass Spectrometry (GC-MS) for Trace Analysis and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the trace analysis of chlorinated benzenes and related compounds in environmental samples. nih.govnih.gov This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. For a compound like this compound, this analytical approach offers the necessary sensitivity and specificity for both quantification and confirmation at low concentrations. labcompare.com

Sample preparation is a critical first step and often involves extraction from the sample matrix. Techniques such as headspace solid-phase microextraction (SPME) have been successfully applied for the trace analysis of chlorinated benzenes in water. nih.govresearchgate.net SPME is a solvent-free method that can enhance the sensitivity of the analysis, especially when combined with agitation and the addition of salt to the sample solutions. nih.gov

Following extraction, the sample is introduced into the GC system. The choice of the capillary column is vital for achieving good separation from potential interferences. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically suitable for the analysis of chlorinated hydrocarbons.

The mass spectrometer serves as a highly selective detector. For trace analysis, operating the mass spectrometer in the selected ion monitoring (SIM) mode significantly enhances sensitivity by monitoring only a few characteristic ions of the target analyte rather than the full mass spectrum. This allows for lower detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. cdc.gov For unequivocal confirmation of the compound's identity, the full mass spectrum can be acquired and compared against a reference spectrum.

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (SPME) | nih.govresearchgate.net |

| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | dea.gov |

| Injector Temperature | 280 °C | dea.gov |

| Oven Program | Initial 110°C, ramped to 175°C | dea.gov |

| Carrier Gas | Helium | dea.gov |

| MS Detection Mode | Selected Ion Monitoring (SIM) for trace quantification; Full Scan for confirmation | labcompare.comcdc.gov |

High-Resolution Mass Spectrometry for Metabolite Identification

While direct studies on the metabolism of this compound are not extensively documented, metabolic pathways can be inferred from related compounds like trichlorobenzenes. The metabolism of trichlorobenzenes is known to proceed via oxidation to form trichlorophenols, which can then be conjugated. govinfo.govnih.gov For this compound, likely metabolic transformations would include hydroxylation of the aromatic ring, O-dealkylation of the butoxy group, or a combination of these pathways, followed by conjugation with substances like glucuronic acid or sulfate.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool for the identification of these potential metabolites. nih.govijpras.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a metabolite. ijpras.comthermofisher.com

The process of metabolite identification using HRMS involves several steps:

Data Acquisition : Full-scan HRMS data is acquired from biological samples (e.g., urine, plasma, or microsomal incubations) exposed to the parent compound. ijpras.com

Data Mining : The acquired data is then processed using specialized software to find potential metabolite signals. This can be done by searching for predicted mass-to-charge ratios of expected metabolites or by using mass defect filtering and isotope pattern matching to find compound-related ions that stand out from the biological background matrix. nih.govresearchgate.net The presence of three chlorine atoms in this compound creates a distinct isotopic pattern that can be used as a filter to selectively detect metabolites. researchgate.net

Structural Elucidation : Once a potential metabolite is detected, its structure is elucidated by interpreting its fragmentation pattern, which is obtained through tandem mass spectrometry (MS/MS) experiments. mdpi.com The high mass accuracy of both the parent ion and its fragments helps to confirm the proposed structure.

The robust accuracy of modern HRMS instruments allows for confident differentiation between isobaric ions—ions with the same nominal mass but different elemental compositions—which is a common challenge in metabolite identification. thermofisher.com

Method Validation Parameters: Sensitivity, Selectivity, and Reproducibility

For an analytical method to be considered reliable, it must be validated to ensure it meets specific performance criteria. environics.com The key parameters for the analysis of compounds like this compound are sensitivity, selectivity, and reproducibility. researchgate.net

Sensitivity is a measure of the lowest concentration of an analyte that can be reliably detected and quantified. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). environics.com For trace environmental analysis of chlorinated benzenes using GC-MS, detection limits are often achieved at the microgram per liter (µg/L) or nanogram per liter (ng/L) level. nih.gov For instance, a headspace SPME-GC-MS method for ten chlorinated benzenes in water reported a limit of detection below 0.006 µg/L for all compounds. nih.gov

Selectivity refers to the ability of the method to measure the target analyte without interference from other components in the sample matrix. environics.com In GC-MS, selectivity is achieved through a combination of chromatographic separation (retention time) and the unique mass spectrum of the analyte. dea.gov The use of selected ion monitoring (SIM) or, for even higher selectivity, tandem mass spectrometry (MS/MS), can effectively minimize matrix interferences. labcompare.com

Reproducibility describes the precision of the method when repeated over time and by different analysts or with different equipment. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. environics.com For the trace analysis of chlorinated benzenes, RSD values are generally expected to be low. One study demonstrated an RSD range of 1.19% to 8.19% for ten different chlorinated benzenes. nih.gov Good reproducibility ensures that the analytical results are consistent and reliable. ingenieria-analitica.com

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Limit of Detection (LOD) | <0.006 µg/L (in water) | nih.gov |

| Linearity (Correlation Coefficient, r²) | >0.99 | |

| Reproducibility (RSD) | <10% | nih.gov |

| Accuracy (Recovery) | 98-102% | environics.com |

Advanced Applications and Remediation Research

Utilization of 2-Butoxy-1,3,5-trichlorobenzene as a Model Compound in Environmental Studies

Due to its structure, this compound can serve as a valuable model compound for studying the environmental fate and transport of polychlorinated diphenyl ethers (PCDEs) and other halogenated aromatic compounds. nih.gov These classes of compounds are of significant environmental interest due to their persistence, potential for long-range transport, and capacity for bioaccumulation and biomagnification within food chains. nih.gov

Research on analogous compounds investigates several key environmental processes:

Biotransformation: Studies on similar molecules explore how they are metabolized by organisms, which can lead to the formation of other persistent pollutants like hydroxylated and methoxylated derivatives, or even more toxic compounds such as polychlorinated dibenzo-p-dioxins and furans. nih.gov

Photolysis and Pyrolysis: The breakdown of these compounds under the influence of sunlight (photolysis) or heat (pyrolysis) is a critical area of investigation to understand their natural attenuation pathways in the environment. nih.gov

Environmental Mobility: As a member of the haloether class of compounds, its movement through various environmental compartments, including soil, water, and air, would be a key focus of such studies. ntis.gov

By using this compound in controlled laboratory or field studies, researchers can gain insights into the broader environmental behavior of chlorinated aromatic ethers.

Research on Remediation Technologies for Contaminated Media

The remediation of sites contaminated with chlorinated aromatic compounds like this compound is a significant area of environmental research. Several technologies have been investigated for their efficacy in treating these persistent pollutants.

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. For chlorinated benzenes and related compounds, both aerobic and anaerobic biodegradation pathways are relevant. microbe.com

Aerobic Biodegradation: Under aerobic (oxygen-rich) conditions, some lower-chlorinated benzenes can be used by microorganisms as a source of carbon and energy. microbe.comnih.gov The process is often initiated by oxygenase enzymes. microbe.com Enhanced aerobic bioremediation can involve stimulating native microbial populations by providing oxygen and nutrients. nih.gov

Anaerobic Reductive Dechlorination: For more highly chlorinated compounds, anaerobic (oxygen-deficient) conditions are often more effective. microbe.com A process known as "halorespiration" or "dehalorespiration" involves bacteria using the chlorinated compound as an electron acceptor, systematically removing chlorine atoms and replacing them with hydrogen. epa.gov This process, often referred to as Enhanced Reductive Dechlorination (ERD), can be stimulated by adding an electron donor (such as lactate, vegetable oil, or molasses) to the subsurface to create the necessary anoxic environment and provide a food source for the dechlorinating bacteria. askesa.com For a complex mixture of contaminants, a sequential anaerobic-aerobic treatment approach might be employed to achieve complete degradation. epa.gov

Table 1: Comparison of Aerobic and Anaerobic Bioremediation for Chlorinated Aromatics

| Feature | Aerobic Bioremediation | Anaerobic Reductive Dechlorination (ERD) |

| Oxygen Requirement | Required | Absent |

| Primary Mechanism | Contaminant used as carbon/energy source | Contaminant used as electron acceptor |

| Effective For | Lower-chlorinated compounds | Higher-chlorinated compounds |

| Key Process | Oxidation (oxygenase enzymes) | Reductive dechlorination (halorespiration) |

| Enhancements | Oxygen and nutrient addition | Electron donor addition (biostimulation) |

This table is a generalized summary based on bioremediation principles for chlorinated aromatic compounds.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and destroy organic pollutants. nih.govwur.nl These processes are particularly effective for breaking down recalcitrant compounds.

Common AOPs applicable to chlorinated aromatic compounds include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light to generate hydroxyl radicals.

UV/Ozone (O₃): The combination of UV light and ozone can also produce hydroxyl radicals, leading to contaminant degradation.

UV/Chlorine: A growing area of interest, the UV/chlorine process generates not only hydroxyl radicals but also reactive chlorine species (RCS) like the chlorine radical (Cl•), which can be highly effective in degrading specific organic pollutants. researchgate.netosti.gov This method offers advantages such as a high radical production efficiency. researchgate.net

Persulfate (PS) Activation: Heat-activated persulfate oxidation has been shown to be effective in completely removing organic compounds, including humic substances, with a low formation of chlorinated by-products. wur.nlutwente.nl

The effectiveness of AOPs can be influenced by factors such as the pH of the water and the presence of other substances that may scavenge the reactive radicals. wur.nl

Adsorption is a physical process where contaminants are removed from a liquid or gas phase by adhering to the surface of a solid material. This is a widely used and effective technology for treating water contaminated with organic pollutants.

Activated Carbon (AC): AC is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic compounds, including chlorinated aromatic hydrocarbons. researchgate.net Granular activated carbon (GAC) is commonly used in water treatment to remove these types of contaminants and their precursors. researchgate.net

Modified Adsorbents: Research has also explored novel adsorbents for enhanced removal of chlorinated pollutants. For example, β-cyclodextrin polymers decorated with magnetic nanoparticles have been shown to be efficient and reusable materials for adsorbing chlorinated aromatic compounds from water. mdpi.com The unique structure of β-cyclodextrin allows it to form inclusion complexes with guest molecules like chlorinated aromatics. mdpi.com Micellar-enhanced ultrafiltration, which uses surfactants to form micelles that trap organic pollutants, is another technique investigated for the simultaneous removal of chlorinated aromatic hydrocarbons and other contaminants. nih.gov

Table 2: Adsorption Media for Chlorinated Aromatic Compound Removal

| Adsorbent | Mechanism | Key Advantages |

| Activated Carbon (AC) | Surface adsorption onto a porous carbon matrix | High efficiency, well-established technology, broad applicability. researchgate.net |

| β-Cyclodextrin Polymers | Formation of inclusion complexes | High selectivity, potential for regeneration and reuse. mdpi.com |

| Micelles (in MEUF) | Solubilization within micelle core | Ability to remove mixed waste streams simultaneously. nih.gov |

This table summarizes findings on different adsorption techniques for chlorinated aromatic compounds.

Role as a Chemical Intermediate in Niche Syntheses

Given its structure, this compound could serve as a valuable chemical intermediate in the synthesis of more complex molecules, particularly substituted diphenyl ethers. The synthesis of diphenyl ethers often involves the reaction of a phenol (B47542) with an activated aryl halide, a process known as the Ullmann condensation or related nucleophilic aromatic substitution reactions. cdnsciencepub.comgoogle.com

In this context, the chlorine atoms on the benzene (B151609) ring of this compound activate the molecule for nucleophilic attack by a phenoxide. The butoxy group and the remaining chlorine atoms would influence the reactivity and regioselectivity of the substitution, potentially allowing for the controlled synthesis of highly substituted diphenyl ethers. These resulting ether compounds can be important precursors for various products, including pharmaceuticals and agricultural chemicals. cdnsciencepub.comoregonstate.edu The synthesis of novel hybrid molecules containing a diphenyl ether core is an active area of research for developing new compounds with specific biological or material properties. nih.gov

Future Research Directions and Emerging Analytical Challenges

Development of Novel "Green" Synthesis Routes

The traditional synthesis of halogenated aromatic ethers often involves harsh reaction conditions and the use of hazardous reagents, leading to the generation of significant chemical waste. A critical area of future research is the development of environmentally benign, or "green," synthesis routes for 2-Butoxy-1,3,5-trichlorobenzene. Current research into the synthesis of related compounds, such as alkoxy-substituted benzenes and 1,3,5-trichlorobenzene (B151690), offers promising avenues. For instance, methods for the rapid generation of minilibraries of substituted alkoxy benzenes have been explored, which could be adapted for more sustainable production. acs.org Additionally, research into the synthesis of 1,3,5-trichlorobenzene from aniline (B41778) has been established, providing a potential precursor for subsequent "green" etherification. epa.gov

Future efforts should focus on catalytic systems that minimize waste and energy consumption. This includes the exploration of solid acid catalysts, phase transfer catalysis, and flow chemistry approaches. The goal is to develop a synthetic pathway that is not only efficient and high-yielding but also adheres to the principles of green chemistry, such as atom economy and the use of renewable feedstocks.

Comprehensive Multi-Media Environmental Monitoring Programs

Persistent organic pollutants (POPs) are known to distribute across various environmental compartments, including air, water, soil, and biota. mdpi.come3s-conferences.orgresearchgate.netnih.gov Given the chemical structure of this compound, it is likely to exhibit persistence and a tendency for long-range environmental transport. Therefore, the establishment of comprehensive multi-media environmental monitoring programs is essential to ascertain its distribution, concentration, and ultimate fate in the environment.

These programs should involve systematic sampling from diverse environmental matrices across different geographical locations. Monitoring should not be limited to the parent compound but should also target potential degradation products. The data generated from such programs will be invaluable for assessing human and ecological exposure risks and for validating environmental fate models.

Refined Computational Models for Predicting Long-Term Environmental Fate

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, offers a powerful tool for predicting the environmental behavior of chemicals. nih.govcadaster.euosti.gov For this compound, refined computational models are needed to predict its long-term environmental fate, including its partitioning behavior, degradation rates, and bioaccumulation potential.

Future research should focus on developing and validating QSAR/QSPR models specifically for halogenated aromatic ethers. These models should incorporate a wide range of molecular descriptors to accurately predict key environmental parameters. Machine learning approaches, which have shown promise in predicting the bioavailability of aromatic contaminants, could also be employed to enhance the predictive power of these models. nih.gov The ultimate aim is to create robust in silico tools that can reliably forecast the environmental behavior of this compound and similar compounds, thereby aiding in risk assessment and regulatory decision-making.

Exploration of Structure-Activity Relationships for Non-Toxicological Properties

While the toxicological properties of many halogenated aromatic compounds are a primary concern, their non-toxicological properties are also of significant interest from an environmental and materials science perspective. Structure-activity relationship (SAR) studies can elucidate how the molecular structure of this compound influences these properties.

Future research should explore the relationship between the compound's structure and properties such as its adsorption to environmental solids, its potential as a flame retardant, or its utility in the synthesis of novel materials. nih.gov Understanding these relationships can lead to the design of new molecules with desirable properties while minimizing environmental impact. QSAR studies on related polyhalogenated ethers have already demonstrated the potential to model properties like anesthetic action, which could be extended to other non-toxicological endpoints. nih.gov

Integrated Analytical Approaches for Ultra-Trace Detection

The detection of trace levels of persistent organic pollutants in complex environmental matrices presents a significant analytical challenge. mdpi.comnih.govnih.govuniv-rennes.fr For this compound, the development of integrated analytical approaches for its ultra-trace detection is crucial for effective environmental monitoring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Butoxy-1,3,5-trichlorobenzene, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) on 1,3,5-trichlorobenzene. A butoxy group is introduced via reaction with sodium butoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C. Catalysts like NaH or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity. Yield optimization requires precise control of stoichiometry, temperature, and exclusion of moisture. Side products (e.g., di-substituted derivatives) may form if competing substituents are present.

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | DMF | High solubility |

| Temperature | 100°C | 70–85% yield |

| Catalyst | NaH | 20% improvement |

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H NMR identifies butoxy protons (δ 0.9–1.7 ppm for CH2/CH3) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms chlorine substitution patterns.

- GC-MS : Determines purity (>98%) and detects trace impurities (e.g., residual solvents).

- Elemental Analysis : Validates C, H, Cl, and O composition (±0.3% error margin).

- Melting Point : A narrow range (e.g., 45–47°C) indicates high crystallinity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 mask) if aerosol risk exists.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Storage : Airtight containers in cool (<25°C), dry conditions. Separate from oxidizers (e.g., HNO3).

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA Code D003).

Advanced Research Questions

Q. How does the butoxy group modulate the electronic and steric effects in 1,3,5-trichlorobenzene derivatives during electrophilic substitution?

- Answer : The butoxy group’s +M (mesomeric) effect activates the aromatic ring, directing electrophiles to meta positions relative to chlorine substituents. Steric hindrance from the butoxy chain reduces substitution at adjacent sites. Computational studies (DFT) show a 15% decrease in activation energy for nitration compared to non-substituted trichlorobenzene. Experimental validation involves competitive reactions with NO2+ sources (e.g., HNO3/H2SO4).

Q. What are the environmental degradation pathways of this compound, and how can they be modeled?

- Answer :

- Hydrolysis : Slow in neutral water (t1/2 >1 year) but accelerates under alkaline conditions (pH >10).

- Photolysis : UV irradiation (λ=254 nm) generates chlorinated phenols via C-O bond cleavage.

- Biodegradation : Limited microbial activity; Pseudomonas spp. show 20% degradation in 30 days.

- Modeling : Use OECD 301B ready biodegradability tests and QSAR predictions for persistence (Log Kow = 4.2).

Q. How can contradictions in reported solubility data for this compound be resolved?

- Answer : Discrepancies arise from solvent purity, temperature fluctuations (±2°C), and measurement methods (e.g., gravimetric vs. HPLC). Standardize protocols:

Shake-Flask Method : Saturate solvent (e.g., hexane, ethanol) at 25°C for 24 hrs.

HPLC Quantification : Use a C18 column (UV detection at 270 nm).

Data Validation : Cross-check with Hansen solubility parameters (δd=18.5, δp=3.2, δh=1.8).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.